molecular formula C11H11FO6S B2463037 Methyl (E)-3-(3-fluorosulfonyloxy-4-methoxyphenyl)prop-2-enoate CAS No. 2411333-61-2

Methyl (E)-3-(3-fluorosulfonyloxy-4-methoxyphenyl)prop-2-enoate

Cat. No. B2463037
CAS RN: 2411333-61-2
M. Wt: 290.26
InChI Key: KNGKYRFCCLDINQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (E)-3-(3-fluorosulfonyloxy-4-methoxyphenyl)prop-2-enoate is a chemical compound that has been studied extensively for its potential applications in various scientific research fields. This compound is also known as MFMP and is a member of the class of compounds called sulfonyloxy-substituted alkene esters.

Mechanism of Action

The mechanism of action of MFMP is not well understood. However, it is believed that MFMP may act as an electrophilic reagent and undergo nucleophilic addition reactions with various nucleophiles such as amines, alcohols, and thiols.
Biochemical and Physiological Effects
The biochemical and physiological effects of MFMP have not been extensively studied. However, it has been reported that MFMP may have anti-inflammatory and analgesic effects. It is also believed that MFMP may have potential applications in the treatment of various diseases such as cancer and Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of MFMP is its ease of synthesis. MFMP can be synthesized using simple and readily available starting materials. Another advantage of MFMP is its versatility. MFMP can be used as a building block in the synthesis of various organic compounds. However, one of the limitations of MFMP is its low reactivity towards nucleophiles. This can make it difficult to use MFMP in certain reactions.

Future Directions

For research on MFMP include studying its mechanism of action in more detail, optimizing its synthesis, and developing new reactions using MFMP as a building block.

Synthesis Methods

The synthesis of MFMP involves the reaction of 3-fluorosulfonyloxy-4-methoxyphenylacetic acid with methyl acrylate in the presence of a base catalyst. This reaction results in the formation of MFMP as a pale yellow liquid. The yield of MFMP can be improved by optimizing the reaction conditions such as temperature, reaction time, and catalyst concentration.

Scientific Research Applications

MFMP has been studied for its potential applications in various scientific research fields. One of the most promising applications of MFMP is in the field of organic synthesis. MFMP can be used as a building block in the synthesis of various organic compounds such as pharmaceutical intermediates, agrochemicals, and materials.

properties

IUPAC Name

methyl (E)-3-(3-fluorosulfonyloxy-4-methoxyphenyl)prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FO6S/c1-16-9-5-3-8(4-6-11(13)17-2)7-10(9)18-19(12,14)15/h3-7H,1-2H3/b6-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNGKYRFCCLDINQ-GQCTYLIASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)OC)OS(=O)(=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C(=O)OC)OS(=O)(=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FO6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.